molecular formula C5H3Cl2NO2S B13650323 Methyl 3,4-dichloroisothiazole-5-carboxylate

Methyl 3,4-dichloroisothiazole-5-carboxylate

Cat. No.: B13650323
M. Wt: 212.05 g/mol
InChI Key: UZOSDWZDKCBQBJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with methanol in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure consistent quality and high yield, making the compound available for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group at position 5 and chlorine atoms at positions 3/4 serve as reactive sites for nucleophilic attack.

  • Ester hydrolysis : Under basic conditions, the methyl ester undergoes hydrolysis to form 3,4-dichloroisothiazole-5-carboxylic acid, a precursor for further derivatization .

  • Chlorine displacement : Amines or alcohols replace chlorine atoms under acidic/basic conditions. For example:

    Methyl 3,4-dichloroisothiazole-5-carboxylate+R-NH2Methyl 3-amino-4-chloroisothiazole-5-carboxylate+HCl\text{Methyl 3,4-dichloroisothiazole-5-carboxylate} + \text{R-NH}_2 \rightarrow \text{Methyl 3-amino-4-chloroisothiazole-5-carboxylate} + \text{HCl}

    This reaction is critical for synthesizing hydrazide derivatives with antifungal activity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for agrochemical applications.

  • Strobilurin analogs : Bridging the isothiazole core with strobilurin pharmacophores via cis-methoxy oxime ether linkers yields derivatives like 7a , which exhibit broad-spectrum fungicidal activity (IC₅₀: 0.8–2.1 μg/mL against Erysiphe graminis and Puccinia sorghi) .

  • Heterocycle formation : Intramolecular cyclization with activated methylene groups produces tricyclic structures, as seen in VEGFR inhibitor syntheses .

Derivatization for Agrochemicals

Functionalization of the isothiazole core enables the development of novel pesticides and fungicides.

Derivative TypeReaction ConditionsBiological Activity (IC₅₀)Source
N'-ArylhydrazidesEthanol, 78°C, 4 hoursAnticancer (LoVo/DX: 12.3–45.7 μM)
Strobilurin-oxime ethersMethanol, room temperature, 12 hoursAntifungal (Sphaerotheca fuliginea: 82% efficacy)
CarboxamidesDMF, 100°C, 6 hoursSAR induction in plants

Mechanistic Insights

  • Electrophilic activation : Chlorine atoms increase the electrophilicity of the isothiazole ring, directing nucleophiles to positions 3 and 4 .

  • Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitutions but are being phased out for environmentally friendly alternatives like ethanol or solvent-free systems .

Scientific Research Applications

Methyl 3,4-dichloroisothiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloroisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in fungi, leading to its fungicidal activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,4-dichloroisothiazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Biological Activity

Methyl 3,4-dichloroisothiazole-5-carboxylate is a compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a dichlorinated isothiazole ring, which contributes to its biological properties. The presence of chlorine atoms enhances its reactivity and interaction with biological targets, making it a candidate for fungicidal and antibacterial applications.

1. Fungicidal Activity

This compound exhibits significant fungicidal properties. Research indicates that derivatives of this compound demonstrate broad-spectrum activity against various plant pathogens. For instance:

  • Field Trials: Compounds derived from 3,4-dichloroisothiazole have shown efficacy in controlling fungal diseases in crops, outperforming commercial fungicides like azoxystrobin in certain trials .
  • Mechanism of Action: The compound is believed to induce systemic acquired resistance (SAR) in plants by activating defense responses, including the upregulation of salicylic acid signaling pathways .

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies suggest that it can inhibit the growth of various bacterial strains, although more detailed investigations are needed to fully elucidate its mechanism and spectrum of activity .

3. Anti-inflammatory Properties

Some derivatives of isothiazoles have demonstrated anti-inflammatory effects in experimental models. For example, related compounds have shown significant activity in carrageenan-induced edema assays, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

  • Chlorine Substitution: The presence of chlorine atoms at the 3 and 4 positions on the isothiazole ring enhances antifungal and antibacterial activities .
  • Functional Group Variations: Modifications to the carboxylate group can alter the compound's solubility and reactivity, impacting its overall biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelNotable Findings
FungicidalHighEffective against multiple plant pathogens
AntibacterialModerate to HighInhibitory effects on various bacterial strains
Anti-inflammatorySignificantReduces edema in animal models

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityRemarks
Chlorine SubstitutionIncreases potencyEssential for antifungal activity
Carboxylate GroupAffects solubilityModifications can enhance or reduce efficacy

Case Studies

  • Field Study on Crop Protection : A study conducted on tomato plants showed that applying this compound significantly reduced the incidence of fungal infections compared to untreated controls. The compound's ability to trigger SAR was confirmed through molecular analysis of treated plants.
  • In Vitro Antibacterial Screening : A series of tests against common pathogens such as E. coli and Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

methyl 3,4-dichloro-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3

InChI Key

UZOSDWZDKCBQBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)Cl)Cl

Origin of Product

United States

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